Isomaltotetraose can be synthesized from various sources, particularly from starches like sweet potato or maltose. The classification of isomaltotetraose falls under oligosaccharides, which are short chains of monosaccharides. They are characterized by their degree of polymerization, with isomaltotetraose having a degree of four. The structural configuration involves glycosidic linkages that determine its digestibility and functional properties in food applications.
The synthesis of isomaltotetraose can be achieved through several methods, primarily involving enzymatic processes. One common approach includes the simultaneous saccharification and transglycosylation method using specific enzymes such as α-amylase, β-amylase, and pullulanase.
Isomaltotetraose consists of four glucose units linked via α-1,6-glycosidic bonds, with a possible α-1,4 linkage depending on the synthesis method used. The molecular formula for isomaltotetraose is with a molecular weight of approximately 594.5 g/mol.
Isomaltotetraose participates in various chemical reactions typical for oligosaccharides, including hydrolysis, transglycosylation, and fermentation processes.
The mechanism of action for isomaltotetraose primarily revolves around its role as a prebiotic. It resists digestion in the upper gastrointestinal tract and reaches the colon intact, where it can be fermented by beneficial bacteria.
Isomaltotetraose exhibits several physical and chemical properties that influence its applications:
Isomaltotetraose finds diverse applications across several fields:
Isomaltotetraose (CAS No.: 35997-20-7) is an oligosaccharide consisting of four glucose units linked primarily by α-1,6-glycosidic bonds. Its molecular formula is C~24~H~42~O~21~, with a molecular weight of 666.58 g/mol [1]. Structurally, it belongs to the isomaltooligosaccharide (IMO) family characterized by their resistance to human digestive enzymes due to these specific linkages. The chemical structure features a repeating unit of D-glucopyranose residues:OC[C@H]([C@H]([C@@H]([C@H]1O)O)O)O[C@@H]1OC[C@H](...)
[1]
This configuration distinguishes it from maltotetraose (linked via α-1,4-bonds) and confers unique physicochemical properties, including moderate water solubility (250 mg/mL) and lower glycemic impact [1] [3]. Isomaltotetraose is classified as a linear oligosaccharide, though branching may occur depending on production methods. Its structural rigidity influences interactions with microbial enzymes and fermentation kinetics in the colon [3] [10].
Table 1: Structural Features of Isomaltotetraose
Property | Description |
---|---|
Systematic Name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose |
Glycosidic Bond Dominance | α-1,6 linkages (>55% of total bonds) [7] |
Solubility | 250 mg/mL in water at 25°C [1] |
Molecular Configuration | Linear glucose tetramer with C-1 anomeric specificity |
Isomaltooligosaccharides (IMOs) were first identified in the 1960s during studies of starch-hydrolyzing enzymes. Significant advancements emerged in the 1980s when Japanese researchers pioneered enzymatic methods to convert starch into IMOs using microbial transglucosidases [4]. This catalyzed Japan's designation of IMOs as Foods for Specified Health Use (FOSHU) in 1991, recognizing their prebiotic properties [4] [7]. By 2002, over 50% of FOSHU products contained IMOs, including isomaltotetraose-enriched formulations [4].
Industrial production scaled in the 2000s with companies like BioNeutra (trademark: VitaFiber®) and Meiji Dairies commercializing IMO syrups and powders. The European Union authorized IMOs as novel foods in 2015 under Regulation (EU) 2015/2283 [7]. Research historically focused on DP3–DP5 oligomers, with isomaltotetraose (DP4) gaining attention for its superior fermentation kinetics and bifidogenic effects compared to shorter-chain IMOs [3] [10].
Table 2: Historical Milestones in IMO Research
Year | Event |
---|---|
1960s | Discovery of starch-derived IMOs via enzymatic hydrolysis |
1980s | Industrial enzymatic processes optimized in Japan |
1991 | IMOs approved as FOSHU ingredients in Japan |
2012 | Health Canada approves VitaFiber® IMO products [7] |
2015 | EU authorizes IMOs as novel foods (Regulation EU 2015/2283) [7] |
Isomaltotetraose occupies a critical position in IMO hierarchies defined by Degree of Polymerization (DP). IMOs are categorized as:
Isomaltotetraose (DP4) represents a transition point where digestion resistance becomes pronounced. While ~30% of IMO mixtures (containing mono-/disaccharides) are digestible, DP≥4 oligomers like isomaltotetraose bypass small intestine hydrolysis due to their α-1,6 linkages [4] [10]. This was validated in vitro studies showing <10% hydrolysis of isomaltotetraose by human salivary and pancreatic amylases [3]. Consequently, DP4+ oligomers reach the colon intact, serving as substrates for microbial fermentation.
Analytical characterization via hydrophilic interaction liquid chromatography (HILIC-HPLC-FLD-MS) confirms that commercial IMO products contain 15–22% isomaltotetraose (DP4), alongside DP5–9 oligomers (≥50%) and minor mono-/disaccharides (≤30%) [7]. Size-exclusion chromatography further resolves DP4 as a distinct peak, separable from DP3 and DP5 oligomers [1] [7].
Isomaltotetraose plays a dual role in carbohydrate metabolism: as a non-digestible carbohydrate in humans and a fermentable substrate for gut microbiota.
Non-Digestibility
Human enzymes (e.g., sucrase-isomaltase) hydrolyze α-1,4 bonds efficiently but exhibit minimal activity toward α-1,6 linkages beyond DP3. Isomaltotetraose thus evades small intestine absorption, contributing to its low glycemic index (GI ≈ 35) [4] [10]. This property enables its classification as a dietary fiber in regulatory frameworks [7].
Microbial Fermentation
In the colon, isomaltotetraose is metabolized by Bifidobacterium and Lactobacillus species via the msm (multiple sugar metabolism) operon. This operon encodes ABC transporters and glycosidases that cleave α-1,6 bonds, releasing glucose for glycolysis [8]. Fermentation generates short-chain fatty acids (SCFAs: acetate, propionate, butyrate), which:
Studies in Streptococcus mutans confirm that the msm operon is induced by isomaltotetraose, enhancing its transport and utilization [8]. This operon's conservation across commensals underpins isomaltotetraose’s prebiotic effects.
Metabolic Signaling
SCFAs from isomaltotetraose fermentation activate G-protein-coupled receptors (GPR41/43), influencing:
Non-Cariogenic Properties
Unlike sucrose, isomaltotetraose is not metabolized by oral Streptococcus mutans to produce enamel-eroding acids. Its α-1,6 linkages resist degradation by bacterial glucosyltransferases, preventing insoluble glucan formation in dental plaque [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7